3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile
Description
Properties
IUPAC Name |
3-(hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c10-3-7-1-2-9-11-4-8(6-13)12(9)5-7/h1-2,4-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJOJXAUQXPGRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1C#N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201208879 | |
| Record name | 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201208879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313726-32-7 | |
| Record name | 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313726-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201208879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine core, followed by functionalization at the 3- and 6-positions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products:
Oxidation: Formation of 3-(Formyl)imidazo[1,2-a]pyridine-6-carbonitrile or 3-(Carboxyl)imidazo[1,2-a]pyridine-6-carbonitrile.
Reduction: Formation of 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-amine.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Therapeutic Applications
1.1 Proton Pump Inhibition
One of the primary applications of 3-(hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile is its role as a proton pump inhibitor (PPI). Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant inhibitory effects on gastric acid secretion. These compounds are being explored for the treatment of gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD) due to their ability to inhibit proton pumps effectively .
1.2 Anti-inflammatory Properties
Studies have shown that imidazo[1,2-a]pyridine derivatives possess anti-inflammatory properties. For instance, certain compounds have been synthesized and tested for their ability to modulate leukocyte functions and reduce inflammatory responses in various models. This suggests potential applications in treating inflammatory diseases .
1.3 Anticancer Activity
The imidazo[1,2-a]pyridine scaffold has also been investigated for its anticancer properties. Compounds derived from this structure have been shown to inhibit specific kinases involved in cancer progression, making them candidates for further development as anticancer agents. Notably, some derivatives have demonstrated cytotoxic activity against cancer cell lines such as HCT116 and HepG2 .
Material Science Applications
2.1 Fluorescent Properties
Research into the photophysical properties of this compound reveals its potential as an organic fluorophore. The hydroxymethyl group enhances fluorescence intensity, making these compounds suitable for applications in photochemical sensors and as biomarkers in biological imaging .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that can include cyclization and substitution reactions. Various methods have been documented in literature for synthesizing this compound along with its derivatives, focusing on optimizing yield and purity while exploring different reaction conditions such as temperature and solvent choice .
Case Study 1: Proton Pump Inhibitors
A patent outlines the development of novel imidazo[1,2-a]pyridine derivatives with potent proton pump inhibitory activity. The study emphasizes their formulation into various pharmaceutical compositions aimed at treating acid-related gastrointestinal diseases .
Case Study 2: Anti-inflammatory Activity
In a study conducted by a group at Istanbul Technical University, several imidazo[1,2-a]pyrimidine derivatives were tested for anti-inflammatory effects in vitro. The results indicated a significant reduction in inflammatory markers when treated with these compounds, highlighting their therapeutic potential in managing inflammatory conditions .
Case Study 3: Fluorescent Applications
An investigation into the fluorescent properties of hydroxymethyl-substituted imidazo[1,2-a]pyridines demonstrated that these compounds could serve as effective fluorescent probes in biological systems due to their enhanced luminescent properties under specific conditions .
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and carbonitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile with related derivatives:
Key Observations :
- Unsubstituted imidazo[1,2-a]pyridine-6-carbonitrile (CAS 106850-34-4) serves as a scaffold for derivatization and is synthesized via one-pot multicomponent reactions using malononitrile .
Biological Activity
3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile is a compound that belongs to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a hydroxymethyl group at the 3-position and a cyano group at the 6-position of the imidazo[1,2-a]pyridine ring. This unique arrangement contributes to its biological properties.
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer properties. A study evaluating various 6-substituted imidazo[1,2-a]pyridine analogs found that certain compounds demonstrated cytotoxic effects against cancer cell lines, including HeLa cells. The half-maximal inhibitory concentration (IC50) values for some analogs were reported as low as 150 μM, suggesting potent activity against tumor cells. Specifically, compounds with modifications at the C6 position showed variable effectiveness in inhibiting Rab geranylgeranyl transferase (RGGT), a target implicated in cancer cell proliferation and survival .
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have also shown promise in antimicrobial applications. The structural features of these compounds contribute to their effectiveness against various pathogens. For instance, studies have highlighted their potential as agents against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways.
Other Pharmacological Effects
In addition to anticancer and antimicrobial activities, this compound has been associated with several other pharmacological effects:
- Anticonvulsant : Some derivatives exhibit anticonvulsant properties, potentially useful in treating epilepsy.
- Anti-inflammatory : The compound has shown anti-inflammatory effects in preclinical models.
- Antiviral : Certain studies suggest activity against viral infections, although this area requires further investigation .
Structure-Activity Relationship (SAR)
The SAR studies of imidazo[1,2-a]pyridine derivatives reveal that modifications at specific positions significantly influence their biological activity. For example:
- C6 Substituents : Variations at the C6 position have been critical in determining RGGT inhibition and cytotoxicity.
- Hydroxymethyl Group : The presence of a hydroxymethyl group enhances solubility and may improve bioavailability .
Case Study 1: Cytotoxicity Assessment
In a systematic evaluation of several imidazo[1,2-a]pyridine analogs, researchers found that compounds with IC50 values below 150 μM were classified as highly cytotoxic. Notably, derivatives such as compound 1b demonstrated robust inhibition of cancer cell proliferation and were further investigated for their mechanism of action .
Case Study 2: Antimicrobial Efficacy
A recent study tested the efficacy of various imidazo[1,2-a]pyridine derivatives against MRSA. Results indicated that certain analogs not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics .
Data Summary
| Biological Activity | IC50 Value (μM) | Target |
|---|---|---|
| Cytotoxicity (HeLa cells) | <150 | RGGT |
| Antimicrobial (MRSA) | Varies | Bacterial cell wall synthesis |
| Anticonvulsant | N/A | Neuronal pathways |
| Anti-inflammatory | N/A | Inflammatory mediators |
Q & A
Q. What are the key synthetic routes for 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile, and how are intermediates stabilized?
The compound is synthesized via multi-step reactions starting with bromination of 2-acetylfuran using N-bromosuccinimide (NBS) and bromine, followed by condensation with 6-amino-nicotinonitrile. A Suzuki coupling with 4-cyanophenylboronic acid yields the intermediate 2-[5-(4-cyanophenyl)-furan-2-yl]-imidazo[1,2-a]pyridine-6-carbonitrile (4a), which undergoes bis-O-acetoxyamidoxime formation and hydrogenation in glacial acetic acid to stabilize reactive intermediates . Key challenges include controlling regioselectivity during bromination and optimizing reaction conditions (e.g., solvent, temperature) to avoid side reactions.
Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?
- IR spectroscopy identifies functional groups (e.g., nitrile stretch at ~2253 cm⁻¹, hydroxyl groups at ~3439 cm⁻¹) .
- NMR (¹H and ¹³C) resolves structural features, such as coupling constants in the imidazo[1,2-a]pyridine core and substituent positions. For example, ¹H NMR of related derivatives shows aromatic proton signals between δ 7.0–8.5 ppm .
- HRMS validates molecular formulas (e.g., calculated [M+H]+ for C₈H₅N₃: 144.06 amu) .
Q. How is the compound’s purity assessed during synthesis?
Purity is evaluated via elemental analysis (C, H, N percentages), HPLC retention times, and melting point consistency. For instance, derivatives like diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) are confirmed by sharp melting points (215–217°C) and spectral data matching .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction yields for derivatives of this compound?
Discrepancies in yields often arise from variable bromination efficiency or competing side reactions. For example, bromination of 2-acetylfuran with NBS vs. Br₂ affects intermediate stability . Methodological adjustments include:
- Catalyst optimization : Using piperidine or ammonium acetate to enhance condensation rates .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve Suzuki coupling efficiency, while acetic acid aids hydrogenation .
- Reaction monitoring : TLC or in situ IR tracks intermediate formation to halt reactions at optimal points .
Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?
Derivatives with amidine or carboxamidine substituents exhibit antiprotozoal activity (e.g., IC₅₀ = 1 nM against T. b. rhodesiense). SAR studies reveal:
- Electron-withdrawing groups (e.g., -CN at position 6) enhance DNA minor groove binding, increasing ΔT(m) values .
- Hydrophobic substituents (e.g., aryl furans) improve bioavailability and target affinity.
- Prodrug modifications (e.g., methoxyamidoxime derivatives) enhance oral activity but require metabolic activation .
Q. What methodologies validate the compound’s mechanism in biological systems?
- DNA binding assays : Thermal denaturation (ΔT(m)) measures affinity for AT-rich sequences .
- In vitro screening : Dose-response curves (IC₅₀) against Plasmodium falciparum or Trypanosoma brucei are generated using luciferase-based assays .
- In vivo testing : Mouse models (e.g., STIB900) assess curative doses (e.g., 4/4 cures at 10 mg/kg, ip) and toxicity profiles .
Q. How are computational tools applied to predict reactivity or biological interactions?
- DFT calculations model electrophilic substitution patterns in bromination steps .
- Molecular docking (e.g., AutoDock Vina) predicts binding modes to DNA or enzymes (e.g., trypanothione reductase) .
- QSAR models correlate substituent polarity with logP and IC₅₀ values to prioritize synthetic targets .
Methodological Considerations
- Reproducibility : Document solvent purity, catalyst batch variability, and reaction atmosphere (e.g., inert gas for moisture-sensitive steps) .
- Data interpretation : Cross-reference spectral data with published analogs (e.g., imidazo[1,2-a]pyridine-3-carbaldehyde, CAS 6188-43-8) to confirm assignments .
- Contradiction resolution : Replicate literature protocols with controlled variables (e.g., stoichiometry, heating rate) to identify critical parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
